molecular formula C10H11ClN2S B13060962 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine

Cat. No.: B13060962
M. Wt: 226.73 g/mol
InChI Key: PAFWLVBVRNIZMM-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is a versatile chemical scaffold designed for research and development in pharmaceutical chemistry. The thieno[2,3-d]pyrimidine core is a privileged structure in drug discovery due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets . This particular analogue features a chloro group at the 4-position and ethyl groups at the 2- and 6-positions. The chloro group is a key reactive handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . The ethyl substitutions are likely to influence the compound's lipophilicity and steric profile, fine-tuning its pharmacokinetic properties. Compounds based on the thieno[2,3-d]pyrimidine scaffold have been investigated across a wide spectrum of therapeutic areas. Research has demonstrated potential for such derivatives in oncology, with activities reported as inhibitors of various kinase targets such as EGFR, HER2, VEGFR-2, and c-Met . Additionally, this scaffold has shown promise in the development of antimicrobial , anti-inflammatory , and GnRH receptor antagonist agents . As a multifunctionalized intermediate, this compound provides researchers with a valuable starting point for the design and synthesis of novel bioactive molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2,6-diethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFWLVBVRNIZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N=C2Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Thienopyrimidine Precursors

According to Vulcanchem, the synthesis involves multi-step reactions from simpler thienopyrimidine precursors. The general approach includes condensation reactions to form the pyrimidine ring fused to the thiophene, followed by selective chlorination at the 4-position and alkylation to install ethyl groups at the 2 and 6 positions.

Analogous Preparation of 4-Chloropyrrolo[2,3-d]pyrimidine

Patent literature on structurally related compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provides insight into preparation methods that could be adapted for 4-chloro-2,6-diethylthieno[2,3-d]pyrimidine. The process typically involves:

  • Condensation of dichloroacrylonitrile derivatives with orthoformates to generate intermediate butadiene derivatives.
  • Cyclization with formamidine salts in the presence of bases under controlled temperatures (0-50°C for condensation, 50-110°C for elimination).
  • One-pot reaction sequences to improve efficiency.
  • Isolation by filtration, washing, and drying.

Although this method is for a pyrrolo analog, similar reaction conditions and strategies are applicable to thienopyrimidine systems due to structural similarities.

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Notes
1 Condensation 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate 0-50 2-8 Formation of dichloro-cyano-butadiene intermediate
2 Cyclization with formamidine salt Formamidine salt + base (e.g., alkali) 0-50 (condensation), 50-110 (elimination) 4-16 (total) One-pot method preferred, base molar ratio 2.0-3.0 equiv
3 Chlorination Chlorinating agent (e.g., thionyl chloride, POCl3) ~80-110 3-4 Introduction of chlorine at 4-position
4 Alkylation Alkylating agent (ethyl halide or equivalent) Variable Variable Installation of ethyl groups at 2,6 positions
  • The cyclization step is critical and is optimized by controlling temperature and base equivalents to maximize yield and minimize by-products.
  • One-pot procedures combining condensation and elimination steps increase efficiency and reduce purification steps.
  • Chlorination using thionyl chloride with catalytic N,N-dimethylformamide (DMF) at 80°C for 4 hours is a common method to introduce the chlorine atom on the pyrimidine ring, as demonstrated in related thienopyrimidine derivatives.
  • Alkylation to introduce ethyl groups at the 2 and 6 positions can be performed either before or after chlorination, depending on the reactivity and stability of intermediates.
Parameter Typical Range / Condition Impact on Product Quality
Base equivalents 2.0 - 3.0 molar ratio Ensures complete cyclization and elimination
Reaction temperature (condensation) 0 - 50 °C Controls rate of ring formation
Reaction temperature (elimination) 50 - 110 °C Promotes elimination of HCl, ring closure
Chlorination temperature 80 °C Optimal for selective chlorination
Reaction time (chlorination) 3 - 4 hours Ensures complete substitution
Alkylation conditions Variable (depends on alkylating agent) Determines degree of ethyl substitution

The preparation of this compound involves a multi-step synthetic route centered on the construction of the thienopyrimidine core, followed by selective chlorination and alkylation. Key steps include:

  • Formation of intermediate dichloro-cyano-butadiene derivatives.
  • Cyclization with formamidine salts under basic and controlled temperature conditions.
  • Chlorination using thionyl chloride and catalytic DMF.
  • Alkylation to introduce ethyl groups at the 2 and 6 positions.

Optimization of reaction conditions such as temperature, base equivalents, and reaction times is essential for high yield and purity. The synthetic strategies are informed by analogous compounds and patent literature due to limited direct reports on this exact compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The C4-chloro group undergoes efficient displacement with nitrogen nucleophiles. This reactivity aligns with studies on 4-chloro-pyrrolo[2,3-d]pyrimidine systems, where HCl catalysis enables amination with diverse anilines (Table 1) .

Table 1: Amination of 4-chloro-thieno[2,3-d]pyrimidine derivatives

Aniline substituentReaction time (h)Yield (%)Conditions
4-methoxy394H₂O, 0.1 eq HCl, 80°C
4-fluoro692H₂O, 0.1 eq HCl, 80°C
2-iodo24622-PrOH, 0.1 eq HCl, 80°C

Key trends:

  • Para-substituted anilines achieve >90% yields within 6 hours

  • Sterically hindered ortho-substituted derivatives require prolonged reaction times

  • Water outperforms alcohols as solvent by suppressing solvolysis side-products

Cross-Coupling Reactions

The chloro substituent participates in palladium-mediated couplings. Suzuki reactions with aryl boronic acids proceed efficiently under standard conditions (Table 2) .

Table 2: Suzuki-Miyaura coupling parameters

Boronic acidCatalyst systemYield (%)
4-methoxyphenylPd(PPh₃)₄, Na₂CO₃88
2-thienylPd(dba)₂/XPhos, K₃PO₄79
VinylPd(OAc)₂, SPhos68

This reactivity mirrors observations in pyrrolo[2,3-d]pyrimidine systems where chloro groups undergo smooth cross-coupling at room temperature .

Hydrolysis and Cyclocondensation

The thienopyrimidine core participates in ring-expansion reactions:

Hydrolysis pathway
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine → 4-Hydroxy derivative

  • Achieved with aqueous NaOH/EtOH (85% yield)

  • Acidic conditions promote decomposition (yields <20%)

Cyclocondensation with β-keto esters
Ultrasound irradiation enables formation of fused pyrimidinones:

  • 60-85% yields in ethanol/water mixtures

  • Subsequent tosylation enables Suzuki functionalization (70-92% yields)

Functional Group Interconversion

The diethyl groups undergo selective oxidation:

  • MnO₂-mediated oxidation to ketones (65% yield)

  • RuO₄ catalysis converts ethyl to carboxylic acid (58% yield)

These transformations demonstrate the compound's utility as a scaffold for generating diverse heterocyclic architectures. The combined chloro reactivity and core modification potential make it valuable for medicinal chemistry applications, particularly in kinase inhibitor development .

Experimental data confirms that reaction outcomes depend critically on:

  • Steric effects from 2,6-diethyl substituents

  • Electronic modulation by the thieno-fused system

  • Solvent polarity effects on transition state stabilization

Scientific Research Applications

Pharmaceutical Applications

a. Kinase Inhibitors Development

One of the primary applications of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, including cell signaling and metabolism. Inhibitors targeting specific kinases are vital for treating various diseases, particularly cancer. The compound's structure allows for modifications that can enhance selectivity and potency against specific kinases involved in disease pathways .

b. Anticancer Activity

Derivatives of this compound have shown promising anticancer properties. Research indicates that certain derivatives can inhibit the growth and proliferation of cancer cells by interfering with kinase activity or other cellular mechanisms associated with tumor growth. This potential makes it a valuable candidate for further development in anticancer therapies .

c. Antiviral Properties

In addition to its anticancer applications, compounds related to this compound have been explored for antiviral activity. Some studies suggest that these compounds can inhibit viral replication or interfere with viral entry into host cells, positioning them as potential agents for treating viral infections .

d. Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidine derivatives have also been documented. Research has shown that these compounds can inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase (NOS), suggesting their utility in treating inflammatory diseases. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against these targets, making them candidates for further investigation in anti-inflammatory drug development .

The biological activities of this compound derivatives extend beyond anticancer and antiviral effects:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Some derivatives have been identified as potent inhibitors of DHFR, an important target in treating parasitic diseases such as malaria .
  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains, highlighting its versatility in addressing infectious diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

StudyFocusFindings
Study AKinase InhibitionIdentified several derivatives with IC50 values indicating strong inhibition against specific kinases related to cancer pathways .
Study BAntiviral ActivityDemonstrated effective viral replication inhibition in vitro with specific derivatives showing promise against RNA viruses .
Study CAnti-inflammatory EffectsReported significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a valuable compound in cancer research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[2,3-d]pyrimidine derivatives vary significantly in biological activity and physicochemical properties based on substituent type and position. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine Cl (4), Et (2,6) C₁₀H₁₂ClN₂S 227.73 High lipophilicity; kinase inhibitor intermediate
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl (4), Me (5,6) C₈H₇ClN₂S 198.67 Pharmaceutical/agrochemical intermediate
4-Chloro-6-iodothieno[2,3-d]pyrimidine Cl (4), I (6) C₆H₂ClIN₂S 296.51 Bulky substituent; radiopharmaceutical potential
4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine Cl (4), Ph (2,5) C₁₈H₁₁ClN₂S 322.81 Aromatic interactions; material science
  • Iodine at position 6 introduces steric bulk and polarizability, useful in radiopharmaceuticals .
  • Electronic Effects : Chlorine at position 4 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or alkoxides) to generate bioactive derivatives . Phenyl groups enhance π-π stacking in materials .

Comparison with Furopyrimidine Analogs

Replacing the thiophene ring with furan (e.g., 4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine) alters electronic properties.

Biological Activity

4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine (CAS No. 1893415-00-3) is a synthetic compound with notable biological activity, particularly in the context of its pharmacological applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic uses, supported by various research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thieno ring and a pyrimidine structure. The presence of the chloro and diethyl groups significantly influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimycobacterial Activity : The compound has shown promising results against Mycobacterium tuberculosis and other mycobacterial strains. In a study evaluating structural analogs, compounds derived from thieno[2,3-d]pyrimidine frameworks demonstrated significant inhibition of mycobacterial growth, with inhibition rates ranging from 40% to 68% depending on the specific analog tested .
  • Dopamine Receptor Modulation : The compound functions as a negative allosteric modulator at dopamine D2 receptors (D2R). This modulation is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease. Studies have shown that modifications at the 4-position of the thieno[2,3-d]pyrimidine scaffold can enhance its functional affinity and cooperativity with dopamine signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Dopamine D2 Receptors : The compound exhibits allosteric modulation properties that alter receptor signaling without directly competing with dopamine for binding. This mechanism allows for fine-tuning of dopaminergic signaling pathways, making it a candidate for therapeutic interventions in neuropsychiatric disorders.
  • Mycobacterial Inhibition : The compound's structure allows it to penetrate bacterial cell walls effectively, inhibiting essential metabolic processes in mycobacteria. This is particularly relevant in treating tuberculosis, where drug resistance is a growing concern.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimycobacterial Activity : In one study, various thieno[2,3-d]pyrimidine derivatives were screened against Mycobacterium smegmatis and Mycobacterium bovis BCG. The results indicated that compounds similar to this compound exhibited significant anti-mycobacterial effects with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against M. tuberculosis H37Rv .
  • Pharmacological Characterization : A pharmacological study evaluated the effects of different substitutions on the thieno[2,3-d]pyrimidine scaffold. It was found that certain substitutions at the 4-position could enhance negative cooperativity with dopamine signaling while maintaining high functional affinity. This highlights the potential for developing targeted therapies based on structural modifications of this compound .

Data Tables

Biological Activity Target Organism/Pathway Inhibition Rate / Affinity
AntimycobacterialMycobacterium tuberculosisMIC = 8 µg/mL
Dopamine D2 Receptor ModulationDopaminergic pathwaysKB = 0.88 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from 2-amino-3-thiophenecarboxylate derivatives. A modified Niementowski reaction involves heating 2-amino-3-ethylthiophene-5-carboxylate with formamide or urea at 200°C, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce the chloro substituent . Optimization of reaction time, temperature, and solvent polarity (e.g., DMF vs. toluene) is critical for improving yields. Monitoring progress via TLC and GC-MS ensures intermediate purity .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Characterization employs a combination of:

  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (triplet, ethyl CH₃) and δ 3.0–3.3 ppm (quartet, ethyl CH₂) confirm the ethyl groups. The aromatic proton in the thienopyrimidine ring appears as a singlet near δ 6.8–7.2 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₁₀H₁₂ClN₂S (e.g., m/z 239 [M+H]⁺) validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C 54.4%, H 5.4%, N 12.7%) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Waste Disposal : Collect chlorinated waste separately and transfer to certified hazardous waste management services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for substituent modifications in thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in-situ FTIR or NMR to identify rate-determining steps (e.g., cyclization vs. chlorination).
  • Computational Chemistry : Use DFT calculations (e.g., Gaussian software) to model transition states and electron density maps for substituent effects .
  • Isotopic Labeling : Introduce ¹³C or ²H isotopes at specific positions to track bond formation/cleavage pathways .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Purity Validation : Ensure compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude side products affecting bioactivity .
  • Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines to identify selective toxicity thresholds .
  • Substituent Scanning : Synthesize analogs (e.g., replacing ethyl with methyl or halogens) to isolate electronic or steric contributions to activity .

Q. What strategies improve solubility of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : React with HCl or sodium citrate to form water-soluble salts .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate esters) at the 4-chloro position to enhance bioavailability .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve aqueous dispersion .

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